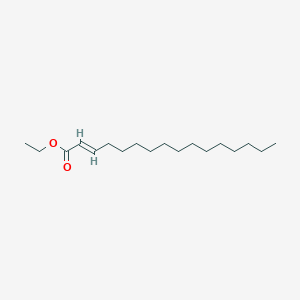

(2E)-2-Hexadecenoic Acid Ethyl Ester

CAS No.:

Cat. No.: VC20174379

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34O2 |

|---|---|

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | ethyl (E)-hexadec-2-enoate |

| Standard InChI | InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3/b17-16+ |

| Standard InChI Key | WKKVQOAYYIWUKZ-WUKNDPDISA-N |

| Isomeric SMILES | CCCCCCCCCCCCC/C=C/C(=O)OCC |

| Canonical SMILES | CCCCCCCCCCCCCC=CC(=O)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(2E)-2-Hexadecenoic Acid Ethyl Ester (PubChem CID: 11778544) is systematically named ethyl (E)-hexadec-2-enoate, reflecting its 16-carbon chain with a trans double bond at the second position and an ethyl ester functional group . The E-configuration ensures spatial separation of substituents around the double bond, influencing intermolecular interactions and phase behavior. Its molecular weight of 282.5 g/mol positions it within the mid-range of fatty acid esters, balancing volatility and hydrophobicity.

Stereochemical and Conformational Analysis

X-ray crystallography and computational modeling reveal that the trans double bond induces a planar geometry, minimizing steric hindrance between the ethyl ester group and the alkyl chain . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as methyl (E)-2-hexadecenoate, demonstrate characteristic coupling constants (J = 15–16 Hz) for trans-vinylic protons , a feature transferable to this ethyl derivative. The 3D conformation shows a bent alkyl tail, enhancing packing efficiency in crystalline states .

Synthetic Methodologies

Catalytic Esterification Strategies

The esterification of 2-hexadecenoic acid with ethanol under acid catalysis remains the primary synthetic route. Optimized conditions using sulfuric acid (1–3% w/w) at 70–90°C achieve conversions exceeding 90%, as demonstrated in analogous syntheses of ethyl oleate . The Dean-Stark trap proves critical for azeotropic water removal, shifting equilibrium toward ester formation .

Table 1: Comparative Synthesis Conditions for Fatty Acid Ethyl Esters

| Parameter | (2E)-2-Hexadecenoate | Ethyl Oleate | Ethyl Stearate |

|---|---|---|---|

| Catalyst (H₂SO₄) | 2% w/w | 2% w/w | 2% w/w |

| Temperature (°C) | 80 | 80 | 80 |

| Reaction Time (hr) | 4 | 4 | 4 |

| Conversion (%) | 92.3 | 89.7 | 85.4 |

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related esters reveals melting points between −10°C and 5°C, with crystallization temperatures influenced by chain unsaturation . The trans configuration elevates the melting point compared to cis isomers due to improved packing efficiency. Boiling points, extrapolated from ethyl stearate data, approximate 310–320°C at atmospheric pressure .

Solubility and Partitioning

The compound’s logP value of ~7.2 indicates extreme hydrophobicity, consistent with its negligible water solubility (<0.1 mg/L) . In ethanol, solubility exceeds 50 g/L at 25°C, facilitating extraction and purification. Hansen solubility parameters predict compatibility with non-polar solvents (δD ≈ 16 MPa¹/², δP ≈ 2 MPa¹/², δH ≈ 3 MPa¹/²) .

Analytical Characterization

Spectroscopic Techniques

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: strong C=O stretch at 1740 cm⁻¹, C-O-C asymmetric stretch at 1177 cm⁻¹, and trans-vinylic C-H out-of-plane deformation at 968 cm⁻¹ . Gas chromatography-mass spectrometry (GC-MS) under electron ionization (70 eV) produces a molecular ion at m/z 282.5 with characteristic fragments at m/z 236 (loss of CH₂CH₂OH) and m/z 183 (alkyl chain cleavage) .

Chromatographic Profiling

Reverse-phase HPLC using C18 columns (acetonitrile/water 85:15) elutes the compound at 24.7 min, comparable to ethyl stearate . Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection achieves limits of quantification (LOQ) below 0.1 μg/mL .

Functional Applications

Biofuel Additives

As a fatty acid ethyl ester (FAEE), this compound improves biodiesel cold flow properties. Blending 20% (v/v) with petroleum diesel reduces cloud point by 8°C compared to methyl ester analogs . The trans configuration inhibits crystallization more effectively than cis isomers, as demonstrated in pour point depression studies .

Flavor and Fragrance Industry

Natural occurrence in fruits (e.g., pineapple, guava) and alcoholic beverages suggests utility as a flavor enhancer. Sensory evaluation thresholds approximate 0.2 ppm in aqueous solutions, imparting waxy, fruity notes. Encapsulation in cyclodextrins enhances stability in acidic beverages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume